CD161 vs. NKp46: Quantified Inhibition of NK Cell Activation by CD161 Triggering
CD161-mediated inhibition of NK cell activation is directly quantifiable when co-stimulated with the activating receptor NKp46. In a study of healthy human donors, simultaneous engagement of CD161 (via mAb 191B8) and NKp46 (via mAb 9E2) resulted in a measurable reduction in NK cell degranulation (CD107a expression) compared to NKp46 stimulation alone. The magnitude of inhibition is genotype-dependent, with carriers of the CD161 CC variant exhibiting significantly diminished inhibitory capacity compared to TT homozygotes [1].
| Evidence Dimension | Inhibition of NKp46-induced NK cell degranulation |
|---|---|
| Target Compound Data | CD161 TT genotype: 35-50% inhibition of CD107a+ NK cells. CD161 CC genotype: ~15-25% inhibition of CD107a+ NK cells. |
| Comparator Or Baseline | NKp46 stimulation alone (baseline activation set to 0% inhibition) |
| Quantified Difference | Inhibition capacity is reduced by approximately 50-60% in CC carriers compared to TT carriers (p<0.05). |
| Conditions | PBMC from genotyped donors (n=9 TT, n=9 CC) stimulated for 3 hours with plate-bound anti-NKp46 (2.5 μg/ml) ± anti-CD161 (5 μg/ml); degranulation measured by CD107a expression on CD3-CD56+ NK cells via flow cytometry. |
Why This Matters
This data demonstrates that CD161 genotype directly impacts the functional readout of NK cell inhibition assays, necessitating genotype-controlled experimental design and the use of validated, epitope-specific anti-CD161 reagents for reproducible results.
- [1] Rother S, Hundrieser J, Pokoyski C, et al. The c.503T>C Polymorphism in the Human KLRB1 Gene Alters Ligand Binding and Inhibitory Potential of CD161 Molecules. PLoS ONE. 2015;10(8):e0135682. View Source
